(3S,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
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Overview
Description
(3S,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structure that includes one or more heteroatoms
Preparation Methods
The synthesis of (3S,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile involves several steps. One common synthetic route includes the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . The reaction conditions typically involve heating the mixture in a solvent like diphenyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3S,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesIt may also be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels .
Comparison with Similar Compounds
Compared to other similar compounds, (3S,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile is unique due to its specific structure and properties. Similar compounds include other benzopyran derivatives and pyrrolizine-containing molecules. These compounds may share some chemical and biological properties but differ in their specific activities and applications .
Properties
CAS No. |
148811-94-3 |
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Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
(3S,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15-/m0/s1 |
InChI Key |
TVZCRIROJQEVOT-GJZGRUSLSA-N |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Isomeric SMILES |
CC1([C@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Origin of Product |
United States |
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